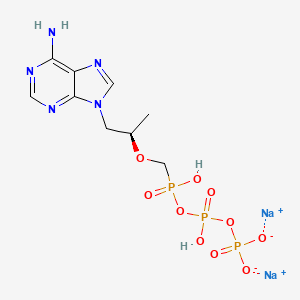

Tenofovir diphosphate (disodium)

描述

Historical Context and Discovery

The historical context of tenofovir diphosphate (disodium) is rooted in the broader narrative of nucleotide analogue development during the late twentieth century. The parent compound, tenofovir, was first synthesized by Antonín Holý at the Institute of Organic Chemistry and Biochemistry of the Czechoslovak Academy of Sciences in Prague. The initial patent, filed in 1986, described the synthesis of tenofovir as a derivative of adenine, with early investigations focusing on its activity against herpes simplex virus rather than retroviruses. The chemical synthesis of tenofovir involved the regioselective alkylation of adenine with a chiral version of propylene carbonate, followed by O-alkylation with a phosphonic acid derivative to form the characteristic phosphonate moiety.

The transition from chemical synthesis to biological relevance occurred when, in 1985, Erik De Clercq and Antonín Holý reported the antiviral activity of the phosphonate analogue PMPA (later known as tenofovir) against human immunodeficiency virus in cell culture. This discovery catalyzed a collaboration with Gilead Sciences, which subsequently led to the investigation of tenofovir’s potential as a therapeutic agent for human immunodeficiency virus infection. Early studies demonstrated that tenofovir, when administered by subcutaneous injection, exhibited anti-human immunodeficiency virus effects in humans.

However, the initial form of tenofovir suffered from poor cellular uptake and limited oral bioavailability, necessitating the development of prodrug formulations such as tenofovir disoproxil fumarate. These prodrugs are designed to enhance cellular uptake and are subsequently hydrolyzed and phosphorylated within target cells to yield tenofovir diphosphate (disodium), the active antiviral species. The approval of tenofovir disoproxil fumarate in the United States in 2001 marked a milestone in the clinical application of nucleotide analogues, with tenofovir diphosphate (disodium) serving as the intracellular effector molecule.

The chemical synthesis of tenofovir and its phosphorylated derivatives has evolved over time, with advances in chemoenzymatic methodologies enabling the production of optically pure compounds using biocatalysts such as alcohol dehydrogenases and lipases. These developments have not only improved the efficiency and sustainability of tenofovir synthesis but have also facilitated the study of its active diphosphate form in biochemical and pharmacological research.

Rationale for Academic Study

The academic study of tenofovir diphosphate (disodium) is driven by its central role as the pharmacologically active metabolite of tenofovir-based antiviral therapies. As a nucleotide analogue, tenofovir diphosphate (disodium) mimics the natural substrate deoxyadenosine triphosphate, thereby acting as a competitive inhibitor of viral reverse transcriptase enzymes. This mechanism underpins its efficacy against retroviruses, particularly human immunodeficiency virus and hepatitis B virus, and has positioned tenofovir diphosphate (disodium) as a model compound for the study of nucleotide analogue pharmacology.

From a biochemical perspective, tenofovir diphosphate (disodium) is of interest due to its unique phosphonate backbone, which imparts resistance to enzymatic degradation by phosphatases and enhances its intracellular stability. The study of its synthesis, intracellular formation, and molecular interactions provides insights into the design of next-generation nucleotide analogues with improved pharmacokinetic and pharmacodynamic properties.

The academic rationale extends to the investigation of genetic and enzymatic factors that influence the phosphorylation of tenofovir to its diphosphate form. Recent research has identified genetic variants of kinases involved in tenofovir phosphorylation, such as adenylate kinase 2, creatine kinase, and pyruvate kinase, which may impact the efficiency of tenofovir activation and, consequently, its antiviral efficacy. Understanding these factors is crucial for optimizing antiviral therapy and for the development of personalized medicine approaches.

Furthermore, the study of tenofovir diphosphate (disodium) has broader implications for the field of medicinal chemistry, as it exemplifies the challenges and opportunities associated with the design and synthesis of nucleotide analogues. Advances in chemoenzymatic synthesis have demonstrated the potential for sustainable and scalable production of optically pure tenofovir and its derivatives, thereby facilitating research and clinical application.

Scope and Limitations of Current Research

The current research landscape surrounding tenofovir diphosphate (disodium) encompasses a diverse array of chemical, biochemical, and pharmacological investigations. Studies have focused on the chemical synthesis of tenofovir and its phosphorylated derivatives, the enzymatic pathways responsible for its intracellular activation, and the molecular mechanisms underlying its antiviral activity.

One area of active research involves the elucidation of the enzymatic phosphorylation steps that convert tenofovir to tenofovir diphosphate (disodium) within cells. Adenylate kinase 2 has been identified as a key enzyme responsible for the initial phosphorylation to tenofovir monophosphate, while creatine kinase and pyruvate kinase catalyze the subsequent formation of the diphosphate form. Genetic variants of these kinases have been shown to affect the efficiency of tenofovir activation, with certain variants resulting in decreased enzymatic activity and reduced formation of tenofovir diphosphate (disodium).

The chemical synthesis of tenofovir diphosphate (disodium) has also been the subject of extensive research, with recent advances in chemoenzymatic methodologies enabling the production of optically pure compounds using biocatalysts. These methods offer advantages in terms of yield, enantiomeric purity, and sustainability, although challenges remain in terms of scalability and the availability of suitable biocatalysts. The development of efficient synthetic routes is critical for facilitating research and for supporting the clinical supply of tenofovir-based therapies.

Despite these advances, several limitations persist in the current research landscape. The intracellular formation and pharmacokinetics of tenofovir diphosphate (disodium) are influenced by a variety of factors, including cellular uptake, enzymatic activity, and genetic variability, which complicate the prediction of therapeutic outcomes. Additionally, the study of tenofovir diphosphate (disodium) is often constrained by the complexity of its chemical synthesis and the challenges associated with its analytical characterization.

Moreover, while significant progress has been made in understanding the biochemical and pharmacological properties of tenofovir diphosphate (disodium), further research is needed to elucidate its interactions with cellular proteins, its role in the development of antiviral resistance, and its potential applications in the design of novel nucleotide analogues. The scope of current research is thus defined by both the advances achieved in chemical and biochemical methodologies and the ongoing challenges associated with the study of this complex and biologically significant compound.

属性

分子式 |

C9H14N5Na2O10P3 |

|---|---|

分子量 |

491.14 g/mol |

IUPAC 名称 |

disodium;[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C9H16N5O10P3.2Na/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;;/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);;/q;2*+1/p-2/t6-;;/m1../s1 |

InChI 键 |

UVTVQFZBKQKROA-QYCVXMPOSA-L |

手性 SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+] |

规范 SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+] |

产品来源 |

United States |

准备方法

Nucleophilic Substitution and Phosphorylation

The foundational synthesis of tenofovir diphosphate disodium begins with the preparation of tenofovir (PMPA), followed by phosphorylation. As detailed in CN103374039A , tenofovir is synthesized via a one-pot reaction involving adenine, R-propylene oxide, and p-toluenesulfonyloxy diethyl phosphate. Key steps include:

- Alkylation of Adenine : Adenine reacts with R-propylene oxide in a polar solvent (e.g., DMF) under alkaline conditions (sodium hydroxide or potassium carbonate) at 80–120°C for 3–5 hours. This step yields (R)-9-(2-hydroxypropyl)adenine with 80–85% efficiency.

- Phosphorylation : The intermediate undergoes phosphorylation using p-toluenesulfonyloxy diethyl phosphate in the presence of tert-butylmagnesium bromide. This step introduces the phosphonomethoxy group, forming tenofovir diethyl ester.

- Acid Hydrolysis : The diethyl ester is hydrolyzed in hydrobromic acid (30–50% v/v) at 90°C for 5 hours, followed by neutralization with NaOH to pH 2.5–4.0. Crystallization in acetone yields tenofovir with 72% purity.

Table 1: Reaction Conditions for Tenofovir Synthesis

| Parameter | Conditions | Yield/Purity |

|---|---|---|

| Alkylation Temperature | 80–120°C | 80–85% |

| Phosphorylation Reagent | p-Toluenesulfonyloxy diethyl phosphate | 82% (Intermediate) |

| Hydrolysis Time | 5 hours | 72% (Final Product) |

Alternative Phosphorylation Strategies

CN105985381A introduces a modified approach using sodium hydride and magnesium chloride instead of tert-butylmagnesium bromide, reducing costs and improving safety. This method achieves comparable yields (78–82%) while eliminating pyrophoric reagents, making it更适合工业化生产 (more suitable for industrial production).

Conversion to Tenofovir Diphosphate Disodium

Enzymatic Phosphorylation

Tenofovir is converted to its diphosphate form via enzymatic phosphorylation using adenosine kinase or chemical methods. The disodium salt is subsequently formed through ion exchange:

- Chemical Phosphorylation : Tenofovir reacts with phosphorus oxychloride (POCl₃) in trimethyl phosphate, followed by hydrolysis with sodium hydroxide to yield the diphosphate.

- Ion Exchange : The free acid form is neutralized with sodium hydroxide, and the disodium salt is crystallized from aqueous ethanol.

Table 2: Physicochemical Properties of TFV-DP Disodium

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 491.14 g/mol | |

| Solubility in Water | 100 mg/mL (203.61 mM) | |

| Storage Conditions | -20°C (sealed, anhydrous) |

Optimization of Synthetic Efficiency

Recrystallization for Optical Purity

When R-propylene oxide with suboptimal enantiomeric excess (89–95%) is used, recrystallization in methanol/ethyl acetate enhances optical purity to >99%. This step ensures compliance with pharmacopeial standards for chiral integrity.

Solvent and Catalyst Selection

- Polar Solvents : DMF and N,N-dimethylacetamide optimize reaction kinetics due to high dielectric constants.

- Alkaline Catalysts : Sodium hydroxide outperforms potassium carbonate in minimizing byproducts during alkylation.

Industrial-Scale Production Considerations

Environmental Impact

Waste streams from hydrolysis steps (e.g., ethyl acetate, hydrobromic acid) are neutralized and recycled, aligning with green chemistry principles.

化学反应分析

Types of Reactions: Tenofovir diphosphate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different substituents, affecting the compound’s efficacy and stability.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed:

科学研究应用

Measurement of Adherence to Antiretroviral Therapy

One of the primary applications of tenofovir diphosphate is its use as a biomarker for adherence to ART. Studies have shown that levels of tenofovir diphosphate in dried blood spots are strongly associated with viral suppression in individuals living with HIV. Specifically, higher concentrations of tenofovir diphosphate correlate with improved adherence and lower viral loads .

Case Study: Adherence and Viral Suppression

A study conducted on a cohort of persons living with HIV demonstrated that individuals with tenofovir diphosphate concentrations above 1850 fmol/punch had an adjusted odds ratio (aOR) for viral suppression of 73.5 compared to those with lower concentrations . This indicates that monitoring tenofovir diphosphate levels can serve as an effective tool for clinicians to assess patient adherence and predict treatment success.

Predictive Value for Viral Failure and Drug Resistance

Tenofovir diphosphate also shows promise as a predictive biomarker for virologic failure (VF) and the development of drug resistance. Research indicates that mid-range concentrations of tenofovir diphosphate are associated with VF, particularly in patients who develop resistance to treatment .

Case Study: Predicting Virologic Failure

In a study conducted in KwaZulu-Natal, South Africa, researchers found that patients experiencing VF exhibited mid-range levels of tenofovir diphosphate, suggesting that this biomarker could be utilized to identify those at risk for treatment failure and guide clinical decisions . This predictive capability underscores the importance of integrating tenofovir diphosphate monitoring into routine clinical practice.

Pharmacokinetics and Efficacy in Different Populations

The pharmacokinetic profile of tenofovir diphosphate varies between different formulations and populations. For instance, studies have shown that switching from tenofovir disoproxil fumarate to tenofovir alafenamide results in significantly higher intracellular levels of tenofovir diphosphate while reducing plasma concentrations . This shift not only enhances efficacy but also minimizes adverse effects related to renal function and bone density .

Comparison Table: Pharmacokinetics of Tenofovir Formulations

| Parameter | Tenofovir Disoproxil Fumarate | Tenofovir Alafenamide |

|---|---|---|

| Intracellular Half-Life | 17 days | Longer |

| Plasma Exposure | Higher | Lower |

| Renal Toxicity | Higher risk | Lower risk |

| Bone Density Impact | Significant | Minimal |

Implications for Pre-Exposure Prophylaxis (PrEP)

Tenofovir diphosphate is also critical in assessing the efficacy of pre-exposure prophylaxis strategies against HIV. Its levels can predict the effectiveness of PrEP regimens, as higher concentrations correlate with reduced rates of HIV infection among at-risk populations .

作用机制

Tenofovir diphosphate exerts its effects by inhibiting the activity of viral reverse transcriptase and DNA polymerase. It competes with the natural substrate, deoxyadenosine 5’-triphosphate, and incorporates into the viral DNA, causing chain termination. This prevents the virus from replicating and spreading . The molecular targets include HIV-1 reverse transcriptase and hepatitis B virus DNA polymerase .

相似化合物的比较

Comparison with Similar Compounds

Pharmacokinetic and Metabolic Profiles

| Parameter | Tenofovir Diphosphate (Disodium) | TDF (Prodrug) | TAF (Prodrug) |

|---|---|---|---|

| Metabolic Pathway | Direct active metabolite | Hydrolyzed in gut/plasma | Intracellular hydrolysis |

| Plasma Tenofovir | N/A (active form) | High | Low |

| Intracellular TFV-DP | Directly administered | Moderate | High |

| Tissue Penetration | Variable (depends on delivery) | High in male genital tract | Lower in male genital tract |

| Half-Life (PBMCs) | 3–7 days | 3–7 days | 3–7 days |

- TDF vs. In contrast, TAF achieves 5–10x higher intracellular TFV-DP concentrations with 90% lower plasma tenofovir, improving safety . TDF also shows superior penetration into the male genital tract (seminal plasma/blood plasma ratio: 2.24–5.1) compared to TAF, which has 5x lower TFV-DP levels in semen .

Efficacy and Clinical Outcomes

- HIV Prevention : In PrEP trials, TFV-DP concentrations ≥1,250 fmol/punch in dried blood spots (DBS) correlated with >90% HIV protection. TAF implants achieved complete vaginal SHIV protection in macaques at 0.7 mg/day, but local toxicity was observed .

- Drug Interactions: Sofosbuvir-based regimens increased TFV-DP concentrations 4.3–17.8-fold in PBMCs and DBS when co-administered with TDF, suggesting intracellular interactions . No such interaction was noted with TAF.

Research and Formulation

- Direct Use : TFV-DP disodium (CAS: 2738719-07-6) is used in vitro to bypass prodrug activation, enabling precise dosing in mechanistic studies .

- Stability : Stable at -20°C for 3 years (powder) or 1 month in solution, with solubility up to 100 mg/mL in water .

Key Research Findings

- Drug Interaction Paradox : Sofosbuvir increased TFV-DP in PBMCs by 2.3–17.8-fold without significant renal toxicity, suggesting compartment-specific effects .

- Tissue-Specific Pharmacokinetics: TFV-DP in seminal mononuclear cells was 17.5x higher with TDF vs. TAF, explaining divergent efficacy in mucosal HIV prevention .

- Adherence Biomarkers : TFV-DP in DBS reliably reflects cumulative adherence, with thresholds of 350 fmol/punch (~2 doses/week) and 1,250 fmol/punch (~7 doses/week) .

常见问题

Q. What methodologies are recommended for quantifying tenofovir diphosphate (TFV-DP) in peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS)?

To measure TFV-DP in PBMCs, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) after cell isolation via density gradient centrifugation. For DBS, collect blood on filter paper, dry, and extract TFV-DP via solid-phase extraction before LC-MS/MS analysis. These methods enable precise quantification of intracellular drug exposure, critical for adherence monitoring and pharmacokinetic (PK) studies .

Q. How do prodrug formulations (tenofovir disoproxil fumarate [TDF] vs. tenofovir alafenamide [TAF]) influence intracellular TFV-DP concentrations?

TDF is hydrolyzed to tenofovir in plasma before cellular uptake and phosphorylation, while TAF is internalized directly into PBMCs, leading to 6.7–7.3-fold higher TFV-DP levels in PBMCs under equivalent dosing. Experimental designs should account for these divergent metabolic pathways when comparing prodrugs .

Q. What renal function adjustments are necessary for TFV-DP dosing in chronic kidney disease (CKD) patients?

For TDF, reduce dosing frequency to every 48–96 hours in patients with creatinine clearance (CLCR) <50 mL/min to avoid plasma accumulation. However, TAF requires no renal adjustment due to its preferential cellular uptake, though theoretical risks of suboptimal PBMC loading in CKD warrant further study .

Q. How do adherence levels correlate with TFV-DP concentrations in HIV pre-exposure prophylaxis (PrEP)?

TFV-DP in DBS and PBMCs reflects cumulative adherence. In the iPrEx trial, ≥4 doses/week achieved TFV-DP levels >32 fmol/10^6 PBMCs, correlating with >90% HIV protection. Use nonlinear mixed models to estimate steady-state concentrations under variable adherence .

Advanced Research Questions

Q. How can researchers resolve contradictions in TFV-DP efficacy benchmarks across tissue compartments (e.g., vaginal vs. rectal)?

Animal models show vaginal protection in macaques requires PBMC TFV-DP >1,100 fmol/10^6 cells, while rectal efficacy may depend on local tissue concentrations. Use implant-based PK studies to map tissue-specific drug distribution and validate benchmarks with dose-titration experiments .

Q. What experimental designs mitigate confounding from drug interactions (e.g., sofosbuvir/ledipasvir) on TFV-DP levels?

Cohort studies comparing TFV-DP in DBS/PBMCs pre- and post-interaction reveal sofosbuvir increases TFV-DP 4.3–17.8-fold. Control for renal function and use longitudinal sampling to distinguish interaction effects from adherence variability .

Q. How do implant placement strategies optimize TFV-DP delivery for HIV prevention?

In macaques, subcutaneous TAF implants near lymph nodes achieve 10-fold higher local TFV-DP levels. Use radiolabeled drug tracking and comparative PK analysis across implantation sites (e.g., thigh vs. arm) to optimize tissue targeting .

Q. What PK/PD models best predict viral suppression using TFV-DP biomarkers?

Generalized estimating equations (GEE) link TFV-DP in DBS to viral suppression odds (aOR = 73.5 for ≥1,850 vs. <350 fmol/punch). Incorporate covariates like antiretroviral regimen (boosted vs. unboosted) and baseline renal function to refine predictive models .

Key Methodological Considerations

- Adherence Biomarkers : Use DBS TFV-DP thresholds (<800 fmol/punch = high viremia risk) to predict treatment outcomes .

- Tissue Distribution : Combine microdialysis and biopsy sampling to quantify TFV-DP in lymphoid/vaginal tissues .

- Pharmacologic Forgiveness : TAF maintains higher PBMC TFV-DP at low adherence (33% dosing) vs. TDF, supporting its use in intermittent PrEP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。